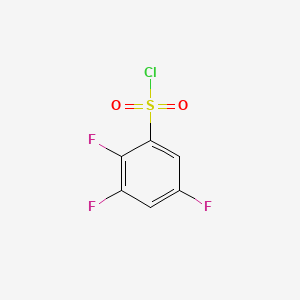

2,3,5-Trifluorobenzenesulphonyl chloride

Description

Properties

IUPAC Name |

2,3,5-trifluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF3O2S/c7-13(11,12)5-2-3(8)1-4(9)6(5)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBDGEAGDFWWOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60660240 | |

| Record name | 2,3,5-Trifluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914636-99-0 | |

| Record name | 2,3,5-Trifluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60660240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-Trifluorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,3,5-Trifluorobenzenesulphonyl chloride CAS number

An In-depth Technical Guide to 2,3,5-Trifluorobenzenesulphonyl Chloride

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5-Trifluorobenzenesulphonyl chloride is a specialized chemical reagent of significant interest in medicinal chemistry and organic synthesis. As a trifluorinated aromatic sulfonyl chloride, it serves as a critical building block for introducing the 2,3,5-trifluorobenzenesulfonyl moiety into target molecules. This functional group can profoundly influence the physicochemical and pharmacological properties of a compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, with a focus on its practical application in a research setting.

The Chemical Abstracts Service (CAS) has assigned the number 914636-99-0 to 2,3,5-Trifluorobenzenesulphonyl chloride.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use. The key characteristics of 2,3,5-Trifluorobenzenesulphonyl chloride are summarized below.

| Property | Value | Source |

| CAS Number | 914636-99-0 | [1][2] |

| Molecular Formula | C₆H₂ClF₃O₂S | [1][3][4] |

| Molecular Weight | 230.59 g/mol | [1][3][5] |

| InChIKey | UOBDGEAGDFWWOQ-UHFFFAOYSA-N | [4] |

| Canonical SMILES | C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F | [4] |

| Appearance | Typically a solid or liquid | N/A |

| Purity | Commercially available with ≥97% purity | [5] |

Synthesis and Characterization

While specific, detailed preparations for 2,3,5-Trifluorobenzenesulphonyl chloride are not extensively published in peer-reviewed literature, its synthesis can be conceptualized through established methods for preparing aryl sulfonyl chlorides. A common and industrially relevant pathway involves the direct chlorosulfonation of a corresponding trifluorobenzene precursor.

The logical starting material for this synthesis is 1,2,4-trifluorobenzene. The introduction of the chlorosulfonyl group (-SO₂Cl) is an electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) is a powerful reagent for this transformation. The fluorine atoms on the benzene ring are deactivating and will direct the incoming electrophile; however, the regiochemistry can be complex, and isomeric products may form, necessitating robust purification methods like fractional distillation or column chromatography.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of 2,3,5-Trifluorobenzenesulphonyl chloride.

Self-Validating Characterization: To ensure the identity and purity of the synthesized product, a suite of analytical techniques is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹⁹F NMR, and ¹³C NMR are essential for confirming the substitution pattern and the absence of isomeric impurities.

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic strong absorptions for the S=O bonds (typically in the 1375-1400 cm⁻¹ and 1180-1190 cm⁻¹ regions) and C-F bonds.

Chemical Reactivity and Mechanistic Insights

The utility of 2,3,5-Trifluorobenzenesulphonyl chloride stems from the high reactivity of the sulfonyl chloride functional group. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the trifluorinated phenyl ring.

This pronounced electrophilicity makes it an excellent substrate for nucleophilic substitution reactions. Its primary application is in the formation of sulfonamides through reaction with primary or secondary amines.

Causality of Reactivity:

-

Electrophilic Sulfur Center: The electron density on the sulfur atom is significantly reduced, making it highly susceptible to attack by nucleophiles.

-

Chloride as a Good Leaving Group: The chloride ion (Cl⁻) is a stable species and therefore an excellent leaving group, facilitating the substitution reaction.

-

Role of Fluorine Atoms: The three fluorine atoms on the benzene ring are strongly electron-withdrawing. This effect is transmitted through the aromatic system to the sulfonyl group, further increasing the electrophilicity of the sulfur atom compared to a non-fluorinated analogue.

General Reaction Mechanism: Sulfonamide Formation

Caption: Reaction pathway for the formation of a sulfonamide from an amine.

Applications in Drug Development

In drug discovery, the sulfonamide functional group is a privileged scaffold, appearing in a wide range of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. 2,3,5-Trifluorobenzenesulphonyl chloride provides a tool to install a unique trifluorinated aryl sulfonamide group.

Rationale for Use:

-

Modulation of pKa: The electron-withdrawing nature of the trifluorophenyl group can lower the pKa of the sulfonamide N-H proton, influencing its ionization state at physiological pH and affecting properties like cell permeability and target binding.

-

Increased Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

-

Metabolic Blocking: C-F bonds are exceptionally strong. Introducing fluorine atoms at specific positions can block metabolic oxidation at those sites, thereby increasing the metabolic stability and in vivo half-life of a drug candidate.

-

Conformational Control: The fluorine substituents can engage in specific non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, potentially locking the molecule into a bioactive conformation and improving binding affinity.

Safety and Handling

2,3,5-Trifluorobenzenesulphonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling in a controlled laboratory environment.[2][6]

-

Hazards: It causes severe skin burns and serious eye damage (H314, H318).[2][5] Contact with water may liberate toxic gas.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[6][7]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[8] Use spark-proof tools and prevent the buildup of electrostatic charge.[6] Keep the compound away from moisture, heat, open flames, and strong oxidizing agents.[6]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for corrosive materials.[6][7] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation from moisture.[6]

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][6]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

-

Experimental Protocol: Synthesis of N-Benzyl-2,3,5-trifluorobenzenesulfonamide

This protocol provides a self-validating workflow for a typical sulfonamide synthesis using 2,3,5-Trifluorobenzenesulphonyl chloride.

Materials:

-

2,3,5-Trifluorobenzenesulphonyl chloride (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon amine addition.

-

Reagent Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes with vigorous stirring. The triethylamine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup - Quenching: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.

-

Workup - Extraction:

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amines), saturated NaHCO₃ solution (to remove any remaining acidic species), and finally with brine.

-

Dry the separated organic layer over anhydrous MgSO₄.

-

-

Purification - Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification - Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a hexanes/ethyl acetate gradient system to elute the final product.

-

Validation:

-

Combine the pure fractions (as determined by TLC) and remove the solvent in vacuo to yield the N-Benzyl-2,3,5-trifluorobenzenesulfonamide as a pure solid or oil.

-

Confirm the structure and purity of the final product using NMR (¹H, ¹⁹F, ¹³C) and Mass Spectrometry.

-

References

- Santa Cruz Biotechnology. 2,3,5-Trifluorobenzenesulphonyl chloride | CAS 914636-99-0.

- ChemicalBook. 2,3,5-TRIFLUOROBENZENESULPHONYL CHLORIDE.

- Echemi. 2,4,5-Trifluorobenzenesulfonyl chloride.

- Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry.

- Fisher Scientific. SAFETY DATA SHEET - 3,4,5-Trifluorobenzenesulfonyl chloride.

- Fisher Scientific. SAFETY DATA SHEET - 2,3,5-Trifluorobenzenesulfonyl chloride.

- Apollo Scientific. 3,4,5-Trifluorobenzenesulphonyl chloride - Safe handling.

- Sigma-Aldrich. 2,4,6-Trifluorobenzenesulfonyl chloride 97%.

- Sigma-Aldrich. SAFETY DATA SHEET - Trifluoromethanesulphonyl chloride.

- Vedejs, E., et al. Synthesis of sulfonyl chloride substrate precursors.

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- PubChemLite. 2,3,5-trifluorobenzenesulphonyl chloride (C6H2ClF3O2S).

- Request PDF. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene.

- CymitQuimica. CAS 2905-21-7: 2-fluorobenzenesulfonyl chloride.

- Chemicalbook. PENTAFLUOROBENZENESULFONYL CHLORIDE Safety and Handling.

Sources

- 1. scbt.com [scbt.com]

- 2. fishersci.fi [fishersci.fi]

- 3. 2,3,5-TRIFLUOROBENZENESULPHONYL CHLORIDE [chemicalbook.com]

- 4. PubChemLite - 2,3,5-trifluorobenzenesulphonyl chloride (C6H2ClF3O2S) [pubchemlite.lcsb.uni.lu]

- 5. 2,4,6-Trifluorobenzenesulfonyl chloride 97 220239-64-5 [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. PENTAFLUOROBENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 2,3,5-Trifluorobenzenesulphonyl Chloride: A Key Reagent for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,5-Trifluorobenzenesulphonyl chloride is a halogenated aromatic sulfonyl chloride that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its trifluorinated phenyl ring offers a unique combination of electronic properties and metabolic stability, making it an attractive moiety to incorporate into novel therapeutic agents. This guide provides a comprehensive overview of the molecular and physical properties of 2,3,5-trifluorobenzenesulphonyl chloride, its synthesis, and its critical role in the preparation of biologically active sulfonamides. Detailed experimental protocols and an exploration of the rationale behind its application will equip researchers with the knowledge to effectively utilize this versatile reagent in their drug development pipelines.

Core Molecular and Physicochemical Profile

2,3,5-Trifluorobenzenesulphonyl chloride, with the CAS number 914636-99-0, is a solid at room temperature with a melting point range of 40-49°C.[1] Its key molecular and physical properties are summarized in the table below, providing essential data for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃O₂S | [1] |

| Molecular Weight | 230.59 g/mol | [1] |

| CAS Number | 914636-99-0 | [1] |

| Melting Point | 40-49 °C | [1] |

| Boiling Point | 223.9 °C at 760 mmHg | [1] |

| Density | 1.662 g/cm³ | [1] |

| Appearance | White to off-white solid | |

| Solubility | Reacts with water. Soluble in many organic solvents. | |

| Sensitivity | Moisture sensitive | [1] |

Molecular Structure:

Caption: 2D structure of 2,3,5-Trifluorobenzenesulphonyl chloride.

Synthesis of 2,3,5-Trifluorobenzenesulphonyl Chloride

While specific proprietary synthesis methods for 2,3,5-trifluorobenzenesulphonyl chloride are not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for preparing arylsulfonyl chlorides. A common and effective route involves the chlorosulfonation of a suitably substituted aromatic precursor, in this case, 1,2,4-trifluorobenzene.

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of 2,3,5-Trifluorobenzenesulphonyl chloride.

Plausible Experimental Protocol (Illustrative):

-

Step 1: Reaction Setup: In a fume hood, a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution) is charged with an excess of chlorosulfonic acid and cooled in an ice-water bath.

-

Step 2: Addition of Substrate: 1,2,4-Trifluorobenzene is added dropwise to the stirred, cooled chlorosulfonic acid. The reaction temperature is carefully maintained below 10°C to control the exothermic reaction and minimize side-product formation. The regioselectivity of the sulfonation is directed by the existing fluorine substituents.

-

Step 3: Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to ensure complete conversion. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Step 4: Workup: The reaction mixture is cautiously poured onto crushed ice to quench the excess chlorosulfonic acid. The product, being insoluble in the aqueous acidic medium, will precipitate or form an oily layer.

-

Step 5: Extraction and Purification: The crude product is extracted with a suitable organic solvent, such as dichloromethane or diethyl ether. The organic layer is then washed with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine. After drying over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), the solvent is removed under reduced pressure. The resulting crude 2,3,5-trifluorobenzenesulphonyl chloride can be further purified by vacuum distillation or recrystallization.

The Pivotal Role in Sulfonamide Synthesis for Drug Discovery

The primary application of 2,3,5-trifluorobenzenesulphonyl chloride in drug discovery lies in its use as a key electrophile for the synthesis of sulfonamides. The sulfonamide functional group is a well-established pharmacophore found in a wide range of clinically used drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.

The incorporation of the 2,3,5-trifluorophenyl moiety can confer several advantageous properties to a drug candidate:

-

Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolic cleavage by cytochrome P450 enzymes, which can enhance the pharmacokinetic profile of a drug by increasing its half-life.

-

Modulation of Physicochemical Properties: The highly electronegative fluorine atoms can influence the acidity of the sulfonamide N-H bond, which can be critical for target binding. Furthermore, the trifluorinated ring can alter the lipophilicity of the molecule, affecting its solubility, permeability, and distribution.

-

Enhanced Target Binding: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, potentially leading to increased binding affinity and potency.

General Reaction Scheme for Sulfonamide Formation:

The reaction of 2,3,5-trifluorobenzenesulphonyl chloride with a primary or secondary amine in the presence of a base is a robust and high-yielding method for the formation of the corresponding sulfonamide.

Caption: General reaction for the synthesis of N-substituted-2,3,5-trifluorobenzenesulfonamides.

Detailed Experimental Protocol for the Synthesis of a Model Sulfonamide:

This protocol describes the synthesis of N-benzyl-2,3,5-trifluorobenzenesulfonamide, a representative example of a sulfonamide derived from 2,3,5-trifluorobenzenesulphonyl chloride.

-

Step 1: Reagent Preparation: To a solution of benzylamine (1.1 equivalents) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) is added a non-nucleophilic base, typically triethylamine or pyridine (1.2-1.5 equivalents). The mixture is stirred at room temperature.

-

Step 2: Addition of Sulfonyl Chloride: 2,3,5-Trifluorobenzenesulphonyl chloride (1.0 equivalent) is dissolved in the same solvent and added dropwise to the amine solution. The reaction is often performed at 0°C to control the initial exotherm.

-

Step 3: Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC until the starting sulfonyl chloride is consumed.

-

Step 4: Workup and Purification: The reaction mixture is diluted with the solvent and washed successively with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzyl-2,3,5-trifluorobenzenesulfonamide.

Safety and Handling

2,3,5-Trifluorobenzenesulphonyl chloride is a reactive and corrosive compound that requires careful handling.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Avoid contact with skin and eyes.

-

Moisture Sensitivity: The compound is moisture-sensitive and will react with water to produce hydrochloric acid and the corresponding sulfonic acid. Store in a tightly sealed container under a dry, inert atmosphere (e.g., nitrogen or argon).

-

In case of contact: In case of skin or eye contact, flush immediately with copious amounts of water and seek medical attention.

Conclusion

2,3,5-Trifluorobenzenesulphonyl chloride is a valuable and versatile reagent for the synthesis of novel sulfonamides in the context of drug discovery and development. Its unique trifluorinated aromatic structure provides a powerful tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.

References

-

LookChem. 2,3,5-Trifluorobenzenesulfonyl chloride, JRD, 97%. Available at: [Link]

Sources

2,3,5-Trifluorobenzenesulphonyl chloride safety data sheet (SDS)

An In-depth Technical Guide to the Safe Handling of 2,3,5-Trifluorobenzenesulphonyl Chloride

For researchers, scientists, and drug development professionals, the successful synthesis of novel chemical entities is predicated on the precise and safe management of reactive intermediates. 2,3,5-Trifluorobenzenesulphonyl chloride (CAS No. 914636-99-0) is a valuable reagent in medicinal chemistry and materials science, but its utility is matched by its significant hazards.[1] This guide provides a deep, scientifically-grounded framework for its safe handling, moving beyond mere procedural lists to explain the chemical causality behind essential safety protocols.

The primary danger of 2,3,5-Trifluorobenzenesulphonyl chloride stems from its classification as a highly corrosive substance.[2] The Globally Harmonized System (GHS) provides a clear and immediate summary of its risks.

GHS Hazard Profile for 2,3,5-Trifluorobenzenesulphonyl chloride

Caption: GHS Hazard Profile.

This classification is not arbitrary; it is a direct consequence of the molecule's inherent reactivity. The sulfonyl chloride moiety (-SO₂Cl) is highly electrophilic and reacts vigorously with nucleophiles, most notably water. This reactivity is the root cause of its danger and dictates every aspect of its safe handling.

| Hazard Class | Code | Statement | Reference |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage. | [2] |

| Serious Eye Damage/Irritation | H318 | Causes serious eye damage. | [2] |

| Precautionary Class | Code | Statement | Reference |

| Prevention | P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| Response (Swallowing) | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. | [2] |

| Response (Skin) | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. | [2] |

| Response (Eyes) | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |

| Response (General) | P310 | Immediately call a POISON CENTER or doctor/physician. | [2] |

The Chemistry of Reactivity: Why It's Dangerous

Understanding why 2,3,5-Trifluorobenzenesulphonyl chloride is hazardous is critical for internalizing safe practices. The core risk is its rapid and exothermic hydrolysis.

Reaction with Water: When exposed to moisture—even humidity in the air—the sulfonyl chloride group reacts to form the corresponding 2,3,5-Trifluorobenzenesulfonic acid and hydrochloric acid (HCl).[3]

SO₂Cl + H₂O → R-SO₃H + HCl

Both products are strong, corrosive acids. This reaction means that contact with skin or mucous membranes will result in immediate and severe chemical burns as the compound reacts with the water in the tissue. This is also why the substance is a lachrymator, causing tears upon exposure as it reacts with the moisture in the eyes.[4]

Physical and Chemical Data

A precise understanding of the reagent's physical properties is foundational to its safe manipulation in the laboratory.

| Property | Value | Reference |

| CAS Number | 914636-99-0 | [1] |

| Molecular Formula | C₆H₂ClF₃O₂S | [1] |

| Molecular Weight | 230.59 g/mol | [1] |

| Appearance | Liquid | [5] |

| Boiling Point | 76 - 77 °C @ 760 mmHg (for related isomer) | [5] |

| Reactivity | Reacts violently with water. Moisture sensitive. | [4][5] |

Experimental Protocols: A Self-Validating System for Safe Handling

The following protocols are designed as self-validating systems, incorporating checks and rationales to ensure safety at every stage.

Handling Protocol

This protocol is designed to prevent exposure and unintended reactions.

-

Preparation (Engineering Controls):

-

Rationale: To prevent inhalation of corrosive vapors and accidental contact with atmospheric moisture.

-

Action: Conduct all manipulations of 2,3,5-Trifluorobenzenesulphonyl chloride within a certified chemical fume hood with the sash at the lowest practical height.[6] Ensure an inert atmosphere (e.g., nitrogen or argon) is available for reactions and transfers.

-

-

Personal Protective Equipment (PPE) Donning:

-

Reagent Transfer:

-

Rationale: To prevent hydrolysis and splashing.

-

Action: Use dry, clean glassware. Transfer the liquid using a syringe or cannula under an inert atmosphere. If adding to a reaction, add it slowly and in a controlled manner to manage any exothermic processes.

-

-

Post-Handling:

-

Rationale: To prevent cross-contamination and delayed exposure.

-

Action: Tightly seal the reagent container immediately after use. Decontaminate any surfaces that may have come into contact with the chemical. Remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste.[9] Wash hands and forearms thoroughly with soap and water.[10]

-

Storage Protocol

Improper storage is a common source of laboratory incidents.

-

Location: Store in a dedicated corrosives cabinet, away from incompatible materials, particularly water, bases, alcohols, and strong oxidizing agents.[8][11]

-

Conditions: Keep the container tightly sealed in a cool, dry, and well-ventilated area. Storage under an inert gas is advisable to protect from moisture.[12]

-

Security: The storage area should be locked or otherwise accessible only to authorized personnel.[4]

Personal Protective Equipment (PPE): The Final Barrier

While engineering controls are the first line of defense, a robust PPE strategy is non-negotiable.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes and corrosive vapors. Essential due to the H318 classification.[7][10] |

| Skin Protection | Flame-resistant lab coat and chemical-resistant apron. | Provides a barrier against splashes of the corrosive liquid.[13] |

| Hand Protection | Nitrile, neoprene, or other impervious gloves. | Offers chemical resistance to sulfonyl chlorides. Latex is unsuitable.[7][10] |

| Respiratory Protection | Use only in a chemical fume hood. For emergencies or major spills, a self-contained breathing apparatus (SCBA) is required. | Protects against inhalation of corrosive and toxic vapors that are liberated upon reaction with moisture.[5][7] |

Emergency Response Workflow

In the event of an exposure or spill, a rapid, pre-planned response is critical to minimizing harm.

First-Aid Measures

Immediate action is paramount. First responders must protect themselves before assisting others.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Immediately call a poison control center or physician.[2][7]

-

Skin Contact: Immediately take off all contaminated clothing.[2] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if available.[2][4] Seek immediate medical attention.

-

Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Continue rinsing. Call an ophthalmologist immediately.[4]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting due to the risk of perforating the esophagus.[4][7] Have the person drink one or two glasses of water. Seek immediate medical attention.[4]

Accidental Release (Spill) Protocol

Emergency Response Workflow for a Spill

Caption: Emergency Spill Response Workflow.

-

Isolate & Ventilate: Evacuate all non-essential personnel from the area.[9] Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Without contacting the material, contain the spill using a non-combustible absorbent material like dry sand, earth, or vermiculite.[7][8] Do not use water or combustible materials like sawdust.

-

Neutralize: Cautiously neutralize the spill with a suitable agent like sodium carbonate or lime.[8] Be aware that this reaction may be exothermic.

-

Collect & Dispose: Carefully collect the absorbed and neutralized material into a clearly labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: DO NOT USE WATER. [7] Using water will result in a violent reaction, generating large quantities of corrosive and toxic gases.[3][4]

-

Hazardous Combustion Products: In a fire, this compound may decompose to emit highly toxic fumes, including carbon oxides, sulfur oxides, hydrogen chloride, and hydrogen fluoride.[5][14] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[4]

References

- Safety First: Handling Sulfuryl Chloride in Industrial Settings. Vertex AI Search

- 2-chloro-3-(trifluoromethyl)

- SAFETY D

- SAFETY D

- SULPHURYL CHLORIDE - SD Fine-Chem. SD Fine-Chem Limited

- Sulfuryl chloride - Sciencemadness Wiki. Sciencemadness.org

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific

- SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific

- 3,4,5-Trifluorobenzenesulphonyl chloride - Apollo Scientific. Apollo Scientific

- SAFETY D

- SAFETY D

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific

- MSDS of 2,4,5-Trifluorobenzene-1-sulfonyl chloride. BOC Sciences

- SAFETY D

- 2,3,5-TRIFLUOROBENZENESULPHONYL CHLORIDE - ChemicalBook. ChemicalBook

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific

- 2,4,5-Trifluorobenzenesulfonyl chloride - Echemi. Echemi.com

- 3,4,5-Trifluorobenzenesulfonyl chloride | C6H2ClF3O2S | CID 2778858 - PubChem.

- 2-(Trifluoromethyl)benzenesulfonyl chloride | 776-04-5 - ChemicalBook. ChemicalBook

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific

- 2-Fluorobenzenesulfonylchloride SDS, 2905-21-7 Safety D

- 2,3,5-trifluorobenzenesulphonyl chloride (C6H2ClF3O2S) - PubChemLite. University of Luxembourg

- 2-Fluorobenzenesulfonyl chloride | 2905-21-7 - ChemicalBook. ChemicalBook

- 2,3,5-Trifluorobenzenesulphonyl chloride | CAS 914636-99-0 | SCBT. Santa Cruz Biotechnology

- Safety Data Sheet: 2,3,5-Triphenyltetrazolium-chlorid - Carl ROTH. Carl ROTH

- 2,4,5-Trifluorobenzoyl chloride | C7H2ClF3O | CID 145164 - PubChem.

- CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride - Google Patents.

- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific

- Low-chloride AFFF ( aqueous film-forming foam) extinguishing agent - Google Patents.

- 2,3,5-Triphenyltetrazolium chloride cas298-96-4 SDS - Durham Tech. Durham Tech

- 2,3,5-Triphenyltetrazolium chloride | 298-96-4 - ChemicalBook. ChemicalBook

Sources

- 1. scbt.com [scbt.com]

- 2. fishersci.fi [fishersci.fi]

- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. nbinno.com [nbinno.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. capotchem.cn [capotchem.cn]

- 11. fishersci.com [fishersci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to the Reactivity and Stability of 2,3,5-Trifluorobenzenesulphonyl Chloride

Introduction

2,3,5-Trifluorobenzenesulphonyl chloride is an important reagent in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its trifluorinated phenyl ring offers a unique electronic profile that can impart desirable properties such as increased metabolic stability and enhanced binding affinity to the target molecules.[1] This guide provides a comprehensive overview of the reactivity and stability of 2,3,5-trifluorobenzenesulphonyl chloride, offering insights into its handling, reaction characteristics, and the influence of its fluorine substituents on its chemical behavior. This document is intended for researchers, scientists, and professionals in drug development who seek a deeper understanding of this versatile building block.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the fundamental physicochemical properties of 2,3,5-trifluorobenzenesulphonyl chloride is essential for its effective use.

Molecular Structure and Properties

The structure of 2,3,5-trifluorobenzenesulphonyl chloride is characterized by a benzene ring substituted with three fluorine atoms and a sulfonyl chloride group. The fluorine atoms, being highly electronegative, exert a strong electron-withdrawing effect on the aromatic ring, which in turn influences the reactivity of the sulfonyl chloride moiety.

| Property | Value | Source |

| Molecular Formula | C₆H₂ClF₃O₂S | ChemicalBook[2] |

| Molecular Weight | 230.59 g/mol | ChemicalBook[2] |

| Appearance | Not specified; likely a solid or liquid | General knowledge |

Spectroscopic Data Interpretation

-

Infrared (IR) Spectroscopy : Strong characteristic absorption bands are expected for the sulfonyl chloride group in the regions of 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹.[3] The C-F stretching vibrations will appear as strong bands in the 1300-1000 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The two aromatic protons will appear as complex multiplets in the downfield region (likely > 7.5 ppm) due to coupling with each other and with the fluorine atoms.

-

¹⁹F NMR : Three distinct signals are expected, each corresponding to one of the fluorine atoms, with complex coupling patterns.

-

¹³C NMR : The spectrum will show six signals for the aromatic carbons, with their chemical shifts influenced by the fluorine and sulfonyl chloride substituents. Carbon-fluorine couplings will be observed.

-

-

Mass Spectrometry (MS) : The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).[3]

Reactivity Profile

The reactivity of 2,3,5-trifluorobenzenesulphonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. The presence of three electron-withdrawing fluorine atoms significantly enhances this electrophilicity.[4]

Reactions with Nucleophiles

2,3,5-Trifluorobenzenesulphonyl chloride readily reacts with a wide range of nucleophiles. This is the basis for its primary application in the synthesis of sulfonamides.[5]

The general mechanism for the reaction with a primary or secondary amine is a nucleophilic substitution at the sulfur atom.

Caption: General mechanism of sulfonamide formation.

Common nucleophiles and their reactions:

-

Amines (Primary and Secondary) : This is the most common reaction, leading to the formation of N-substituted sulfonamides. The reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl byproduct.[1]

-

Alcohols and Phenols : In the presence of a base, alcohols and phenols react to form sulfonate esters.

-

Water : Hydrolysis occurs to form the corresponding 2,3,5-trifluorobenzenesulfonic acid. This is a significant stability concern.

The electron-withdrawing fluorine atoms increase the rate of reaction with nucleophiles compared to non-fluorinated benzenesulfonyl chloride.[6]

Influence of Fluorine Substituents on Reactivity

The three fluorine atoms on the benzene ring have a profound impact on the reactivity of the sulfonyl chloride group:

-

Inductive Effect : Fluorine is the most electronegative element, and its strong negative inductive effect (-I) withdraws electron density from the aromatic ring and, consequently, from the sulfur atom of the sulfonyl chloride group. This makes the sulfur atom more electron-deficient and therefore more susceptible to nucleophilic attack.

-

Mesomeric Effect : Fluorine has a positive mesomeric effect (+M) due to its lone pairs of electrons, which can donate electron density to the aromatic ring. However, for halogens, the inductive effect generally outweighs the mesomeric effect in influencing reactivity.

-

Enhanced Electrophilicity : The net result of these electronic effects is an increase in the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates with nucleophiles.[6]

Stability Profile

The stability of 2,3,5-trifluorobenzenesulphonyl chloride is a critical consideration for its storage, handling, and use in synthesis.

Hydrolytic Stability

Like most sulfonyl chlorides, 2,3,5-trifluorobenzenesulphonyl chloride is susceptible to hydrolysis. The presence of moisture will lead to its decomposition into 2,3,5-trifluorobenzenesulfonic acid and hydrochloric acid.

Caption: Hydrolysis of 2,3,5-trifluorobenzenesulphonyl chloride.

The rate of hydrolysis is influenced by several factors:

-

Moisture Content : The primary determinant of the rate of hydrolysis.

-

Temperature : Higher temperatures accelerate the rate of hydrolysis.

-

pH : Hydrolysis is generally faster under basic conditions.

To mitigate hydrolysis, it is imperative to handle and store 2,3,5-trifluorobenzenesulphonyl chloride under anhydrous conditions. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is highly recommended for reactions.[7]

Thermal Stability

Aryl sulfonyl chlorides are generally more thermally stable than their alkyl counterparts. However, prolonged exposure to high temperatures can lead to decomposition. For heteroaromatic sulfonyl chlorides, a common decomposition pathway is the extrusion of sulfur dioxide (SO₂).[8][9] While this is less common for benzenoid systems under normal conditions, it is a potential degradation pathway at elevated temperatures.

In contrast to sulfonyl chlorides, sulfonyl fluorides exhibit significantly greater thermal and hydrolytic stability due to the stronger S-F bond.[10][11]

Experimental Protocols and Best Practices

General Handling and Storage

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.

-

Handling : Handle under an inert atmosphere (nitrogen or argon) in a glove box or using Schlenk techniques to minimize exposure to moisture and air.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

Representative Protocol for Sulfonamide Synthesis

This protocol is a general guideline for the synthesis of a sulfonamide using 2,3,5-trifluorobenzenesulphonyl chloride and a primary amine.

Materials:

-

2,3,5-Trifluorobenzenesulphonyl chloride

-

Primary amine (e.g., aniline)

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard glassware, dried in an oven

Procedure:

-

To a stirred solution of the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add a solution of 2,3,5-trifluorobenzenesulphonyl chloride (1.1 eq.) in anhydrous DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford the desired N-substituted-2,3,5-trifluorobenzenesulfonamide.

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2,3,5-TRIFLUOROBENZENESULPHONYL CHLORIDE [chemicalbook.com]

- 3. acdlabs.com [acdlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. theballlab.com [theballlab.com]

An In-depth Technical Guide to 2,3,5-Trifluorobenzenesulphonyl Chloride: Structure, Synthesis, and Application

This guide serves as a comprehensive technical resource for researchers, chemists, and professionals in drug development on the structural characteristics, synthesis, reactivity, and applications of 2,3,5-Trifluorobenzenesulphonyl Chloride. This highly reactive organofluorine compound is a valuable building block in modern medicinal and agrochemical synthesis, demanding a thorough understanding of its properties for effective and safe utilization.

Core Structural and Physicochemical Profile

2,3,5-Trifluorobenzenesulphonyl chloride is an aromatic sulfonyl halide characterized by a benzene ring substituted with three fluorine atoms and a sulfonyl chloride functional group. The specific substitution pattern of the fluorine atoms significantly influences the electronic properties and reactivity of the molecule.

The key identifiers and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 914636-99-0 | [1][2] |

| Molecular Formula | C₆H₂ClF₃O₂S | [1][2][3] |

| Molecular Weight | 230.59 g/mol | [1][2] |

| Melting Point | 40-49 °C | [2] |

| Boiling Point | 223.9 °C (at 760 mmHg) | [2] |

| Density | 1.662 g/cm³ | [2] |

| Flash Point | 89.2 °C | [2] |

| InChIKey | UOBDGEAGDFWWOQ-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=C(C(=C1F)F)S(=O)(=O)Cl)F | [3] |

Note: This compound is designated as moisture-sensitive and should be handled under anhydrous conditions to prevent hydrolysis to the corresponding sulfonic acid.[2]

Synthesis and Mechanistic Considerations

While specific, scaled-up industrial synthesis routes for 2,3,5-Trifluorobenzenesulphonyl Chloride are often proprietary, a plausible and common laboratory-scale approach involves the chlorosulfonation of 1,2,4-trifluorobenzene. This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the benzene ring.

The choice of chlorinating agent is critical. Chlorosulfuric acid (ClSO₃H) is a powerful and frequently used reagent for this transformation. The regioselectivity of the reaction is directed by the existing fluoro substituents. The fluorine atoms are ortho-, para-directing activators (due to resonance) but are also strongly deactivating (due to induction). In 1,2,4-trifluorobenzene, the position C-5 is sterically accessible and electronically favored for substitution, leading to the desired product.

A generalized workflow for this synthesis is presented below.

Caption: General mechanism for the reaction of the title compound with a nucleophile.

This reactivity is harnessed in several key areas:

-

Pharmaceutical Synthesis: The introduction of the trifluorobenzenesulfonyl moiety into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. Fluorine is known to improve metabolic stability, binding affinity, and lipophilicity, making it a prized element in drug design. [4]This reagent serves as a key intermediate for creating complex sulfonamides, which are a common feature in many therapeutic agents. [2]* Agrochemical Development: Similar to pharmaceuticals, the incorporation of fluorinated groups is a common strategy in the development of modern pesticides and herbicides to enhance their efficacy and environmental persistence profiles. [2][5]* Protecting Group Chemistry: The sulfonyl group can be used as a protecting group for amines. The resulting sulfonamide is stable to many reaction conditions but can be cleaved when necessary.

Safety, Handling, and Storage

As a highly reactive and corrosive compound, 2,3,5-trifluorobenzenesulphonyl chloride must be handled with stringent safety precautions.

-

Hazard Classification: It is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1). [6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield. [6]All manipulations should be performed within a certified chemical fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or dust. It is moisture-sensitive and reacts with water, potentially releasing toxic gases. [2][7]Handle under an inert atmosphere (e.g., nitrogen or argon) where possible.

-

First Aid:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. [6] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [6] * Ingestion/Inhalation: Move to fresh air. Do not induce vomiting.

-

In all cases of exposure, seek immediate medical attention. [6][8]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong bases, and oxidizing agents.

-

Conclusion

2,3,5-Trifluorobenzenesulphonyl chloride is a pivotal reagent for chemists engaged in the synthesis of advanced materials, particularly in the life sciences. Its unique structural features—a highly reactive sulfonyl chloride group activated by a trifluorinated phenyl ring—provide a direct route for incorporating fluorine into target molecules. A thorough understanding of its chemical properties, synthetic pathways, and stringent handling requirements is essential for leveraging its full potential in research and development.

References

-

PubChem. 2,3,5-trifluorobenzenesulphonyl chloride. [Link]

-

LookChem. Cas 914636-99-0, 2,3,5-Trifluorobenzenesulfonyl chloride, JRD, 97%. [Link]

-

Yang, J., et al. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]

-

PubChem. 2,4,5-Trifluorobenzenesulfonyl chloride. [Link]

-

PubChem. 3,4,5-Trifluorobenzenesulfonyl chloride. [Link]

-

PubChem. 3,5-Bis(trifluoromethyl)benzenesulphonyl chloride. [Link]

-

ResearchGate. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [Link]

-

Synthesis of sulfonyl chloride substrate precursors. [Link]

-

PubChem. 2,4,5-Trifluorobenzoyl chloride. [Link]

- Google Patents. CN102627553A - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

- Google Patents. CN102603521B - Preparation method of 2,3,4,5-tetrafluorobenzoyl chloride.

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. lookchem.com [lookchem.com]

- 3. PubChemLite - 2,3,5-trifluorobenzenesulphonyl chloride (C6H2ClF3O2S) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fishersci.fi [fishersci.fi]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Solubility of 2,3,5-Trifluorobenzenesulphonyl Chloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5-Trifluorobenzenesulphonyl chloride, a key reagent in synthetic chemistry and drug development. Recognizing the scarcity of publicly available quantitative solubility data, this document offers a foundational understanding of the theoretical principles governing its solubility, alongside a detailed, field-proven experimental protocol for its determination. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding and practical methodology for handling and utilizing this compound in various organic solvent systems. Safety protocols and data interpretation are also discussed to ensure reliable and safe laboratory practices.

Introduction: The Role of 2,3,5-Trifluorobenzenesulphonyl Chloride in Modern Synthesis

2,3,5-Trifluorobenzenesulphonyl chloride is a fluorinated aromatic sulfonyl chloride that serves as a vital building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of fluorine atoms can significantly modulate the biological activity, metabolic stability, and pharmacokinetic properties of a molecule. The sulphonyl chloride functional group is a versatile reactive handle, readily participating in nucleophilic substitution reactions to form sulfonamides, sulfonates, and other derivatives.

A thorough understanding of the solubility of 2,3,5-Trifluorobenzenesulphonyl chloride in various organic solvents is paramount for its effective use. Solubility dictates crucial experimental parameters such as reaction concentration, choice of solvent for purification (e.g., crystallization or chromatography), and formulation of stock solutions. Inadequate solubility can lead to poor reaction kinetics, side product formation, and difficulties in product isolation. This guide aims to equip the researcher with the necessary knowledge to predict, determine, and manipulate the solubility of this important reagent.

Theoretical Considerations for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. The structure of 2,3,5-Trifluorobenzenesulphonyl chloride, with its polar sulphonyl chloride group and a relatively nonpolar trifluorinated benzene ring, suggests a nuanced solubility profile.

-

Polarity: The molecule possesses a significant dipole moment due to the electronegative fluorine, oxygen, and chlorine atoms. This suggests that it will be more soluble in polar aprotic solvents that can engage in dipole-dipole interactions.

-

Hydrogen Bonding: 2,3,5-Trifluorobenzenesulphonyl chloride is a hydrogen bond acceptor at the oxygen atoms of the sulfonyl group. However, it lacks hydrogen bond donating capabilities. Therefore, its solubility in protic solvents like alcohols will be influenced by the solvent's ability to act as a hydrogen bond donor.

-

Reactivity: A critical consideration for sulfonyl chlorides is their reactivity towards nucleophilic solvents, particularly water and alcohols, which can lead to solvolysis (hydrolysis or alcoholysis) to form the corresponding sulfonic acid or ester.[1][2] This reactivity can be mistaken for high solubility if not carefully monitored. The rate of solvolysis is dependent on the solvent and temperature.

Based on these principles, a qualitative prediction of solubility in common organic solvents can be made:

-

High Solubility Expected: Polar aprotic solvents such as acetone, acetonitrile, tetrahydrofuran (THF), ethyl acetate, and dichloromethane (DCM). These solvents can solvate the polar sulfonyl chloride group without reacting with it.

-

Moderate to Low Solubility Expected: Nonpolar solvents such as hexanes, toluene, and diethyl ether. The polar nature of the sulfonyl chloride will limit its solubility in these solvents.

-

Reactive/Solvolysis Risk: Protic solvents like methanol, ethanol, and water. While the compound may appear to dissolve, it is likely undergoing a chemical reaction.[1][2] Aryl sulfonyl chlorides are generally sparingly soluble in water, which can protect them from rapid hydrolysis.[3][4]

Experimental Determination of Solubility

Given the lack of published quantitative data, an experimental approach is necessary to determine the precise solubility of 2,3,5-Trifluorobenzenesulphonyl chloride in specific organic solvents. The following protocol outlines a reliable method for this determination.

Materials and Equipment

-

2,3,5-Trifluorobenzenesulphonyl chloride (CAS No. 914636-99-0)[5]

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Safety Precautions

2,3,5-Trifluorobenzenesulphonyl chloride is a corrosive material that causes severe skin burns and eye damage.[5] It is also moisture-sensitive and may react violently with water.[6] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7] Ensure that an eyewash station and safety shower are readily accessible.[7]

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,3,5-Trifluorobenzenesulphonyl chloride into several vials. The exact amount will depend on the expected solubility but should be sufficient to ensure a solid phase remains after equilibration.

-

Add a precise volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The system has reached equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials from the shaker.

-

Centrifuge the vials at a moderate speed to pellet the undissolved solid. This step is crucial to avoid transferring solid particles during the next step.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any remaining microscopic solid particles.

-

Dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC). Record the dilution factor.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of 2,3,5-Trifluorobenzenesulphonyl chloride of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visual Representation of the Experimental Workflow

Caption: Experimental workflow for determining the solubility of 2,3,5-Trifluorobenzenesulphonyl chloride.

Data Presentation and Interpretation

The results obtained from the experimental protocol should be tabulated for clarity and ease of comparison.

Table 1: Solubility of 2,3,5-Trifluorobenzenesulphonyl Chloride in Various Organic Solvents at 25 °C (Template)

| Solvent | Solvent Polarity Index | Solubility (g/L) | Solubility (mol/L) | Observations |

| Dichloromethane | 3.1 | Experimental Value | Calculated Value | e.g., Clear solution |

| Acetone | 5.1 | Experimental Value | Calculated Value | e.g., Clear solution |

| Acetonitrile | 5.8 | Experimental Value | Calculated Value | e.g., Clear solution |

| Tetrahydrofuran | 4.0 | Experimental Value | Calculated Value | e.g., Clear solution |

| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | e.g., Clear solution |

| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Hazy solution |

| n-Hexane | 0.1 | Experimental Value | Calculated Value | e.g., Insoluble |

| Methanol | 5.1 | Experimental Value | Calculated Value | e.g., Solvolysis observed |

Interpreting the Data:

-

Correlation with Polarity: Analyze the trend between solvent polarity and solubility. A positive correlation is expected for this polar compound.

-

Evidence of Solvolysis: In protic solvents, monitor for any changes in the analytical chromatogram over time, such as the appearance of new peaks corresponding to solvolysis products. This is crucial to distinguish between true solubility and reactive dissolution.

Conclusion

References

-

PubChem. (n.d.). 3,4,5-Trifluorobenzenesulfonyl chloride. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,3,5-trifluorobenzenesulphonyl chloride. Retrieved from [Link]

-

Fisher Scientific. (2024, March 1). SAFETY DATA SHEET: 2,3,5-Trifluorobenzenesulfonyl chloride. Retrieved from [Link]

-

Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800–804. Retrieved from [Link]

-

Verma, B. C., Kumar, S., & Sud, D. (1987). ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry - Section A, 26(10), 892-893. Retrieved from [Link]

-

Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1447. Retrieved from [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 784-797. Retrieved from [Link]

-

Anderson, N. G. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. Retrieved from [Link]

-

Mąkosza, M., & Wojciechowski, K. (2001). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 57(24), 5221-5226. Retrieved from [Link]

-

IUPAC-NIST. (n.d.). SOLUBILITY DATA SERIES. Retrieved from [Link]

Sources

key intermediates in the synthesis of pharmaceuticals.

An In-depth Technical Guide to Key Intermediates in the Synthesis of Pharmaceuticals

Authored by: A Senior Application Scientist

Foreword: The Unsung Architects of Modern Medicine

In the intricate and multi-step journey from a laboratory concept to a life-saving medication, the role of key intermediates is paramount yet often underappreciated. These molecules are the crucial stepping stones, the meticulously crafted building blocks upon which the final active pharmaceutical ingredient (API) is assembled.[1][2] The strategic design and synthesis of these intermediates are where the elegance and efficiency of modern pharmaceutical chemistry truly shine. A well-designed synthetic route, centered around robust and high-purity intermediates, not only dictates the economic viability of a drug but also profoundly impacts its safety and efficacy profile.[3][4] Any impurities or stereochemical deviations in an intermediate can cascade through the synthesis, compromising the quality of the final API.[1]

This guide is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the pivotal role of key intermediates. We will move beyond a mere cataloging of compounds and delve into the causality behind their synthesis, exploring the strategic decisions that lead to their selection and the innovative chemistry employed in their construction. We will examine different classes of intermediates through the lens of blockbuster drugs, dissecting their synthesis and illustrating the profound impact of intermediate quality on the final therapeutic agent.

Part 1: The Strategic Importance of Intermediates in Drug Synthesis

Pharmaceutical synthesis is a game of precision and efficiency. The path from simple starting materials to a complex API is rarely linear. Instead, it is a convergent process where different molecular fragments are synthesized independently and then brought together. This is where key intermediates play their strategic role. They allow chemists to construct complex molecules in a modular fashion, ensuring that each step is optimized for yield and purity.[1]

The quality of an intermediate directly influences the effectiveness of the final drug.[3] High-purity intermediates reduce the burden of purification in the final steps, which are often the most complex and costly. Furthermore, the stereochemistry of an intermediate is often critical, as different enantiomers of a drug can have vastly different pharmacological effects.[5][6]

Classification of Pharmaceutical Intermediates

Pharmaceutical intermediates can be classified in several ways, each providing a different perspective on their role in the synthetic process.

-

By Functional Role: This classification is closely aligned with the logic of drug development.[7]

-

Starting Intermediates: These are the foundational "building blocks" used in the initial steps of a synthetic route.[7] They are typically simpler molecules that form the early framework of the drug.[7]

-

Key Intermediates: These are core structures that define the main scaffold, key functional groups, or stereochemistry of the API.[7] Their synthesis is often a focal point of process optimization.

-

Final Intermediates: These are the immediate precursors to the API, typically one reaction step away from the final product.[7] They are subject to stringent purity requirements.[7]

-

-

By Chemical Structure: This classification is based on the core chemical motifs present in the intermediate.

-

Heterocyclic Intermediates: These contain at least one ring with atoms of two or more different elements and are foundational in medicinal chemistry.[2][8][9][10]

-

Chiral Intermediates: These are non-superimposable mirror images that are crucial for the efficacy and safety of many drugs.[5][6]

-

Fluorinated Intermediates: The incorporation of fluorine can significantly enhance a drug's metabolic stability and bioavailability.[3][7][11][12][]

-

The following diagram illustrates the strategic role of different classes of intermediates in a convergent drug synthesis.

Caption: A diagram illustrating a convergent synthesis strategy.

Part 2: Case Studies of Key Intermediates in Blockbuster Drugs

To truly appreciate the significance of key intermediates, we will now examine their synthesis in the context of several blockbuster drugs.

Atorvastatin (Lipitor®): A Chiral Hydroxynitrile Intermediate

Atorvastatin, the active ingredient in Lipitor®, is a cholesterol-lowering medication. A key chiral building block in its synthesis is ethyl (R)-4-cyano-3-hydroxybutanoate (HN).[14] The stereochemistry of the hydroxyl group is crucial for the drug's activity.

Biocatalytic Synthesis of the Key Chiral Intermediate

A green and efficient method for the synthesis of this intermediate utilizes a two-step, three-enzyme process.[1]

Step 1: Ketoreductase-Mediated Reduction

This step involves the biocatalytic reduction of ethyl-4-chloroacetoacetate using a ketoreductase (KRED) in combination with glucose and a NADP-dependent glucose dehydrogenase (GDH) for cofactor regeneration.[1]

Step 2: Halohydrin Dehalogenase-Catalyzed Cyanation

The resulting chiral alcohol is then converted to the hydroxynitrile intermediate using a halohydrin dehalogenase (HHDH).[14]

The following diagram illustrates the enzymatic cascade for the synthesis of the key atorvastatin intermediate.

Caption: Enzymatic synthesis of a key atorvastatin intermediate.

Experimental Protocol: Synthesis of Ethyl (R)-4-cyano-3-hydroxybutanoate

Materials:

-

Ethyl-4-chloroacetoacetate

-

Ketoreductase (KRED)

-

Glucose dehydrogenase (GDH)

-

Halohydrin dehalogenase (HHDH)

-

Glucose

-

NADP+

-

Potassium cyanide

-

Phosphate buffer (pH 7.0)

Procedure:

-

In a buffered aqueous solution (pH 7.0), dissolve glucose (1.2 eq) and NADP+ (0.001 eq).

-

Add KRED and GDH enzymes.

-

Add ethyl-4-chloroacetoacetate (1.0 eq) and stir at 30°C until complete conversion is observed by HPLC.

-

To the resulting solution containing the chiral chloroalcohol, add HHDH enzyme and potassium cyanide (1.5 eq).

-

Maintain the pH at 7.0 and stir at 30°C until the reaction is complete.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the desired hydroxynitrile intermediate.

Sofosbuvir (Sovaldi®): A Chiral Phosphoramidate Intermediate

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. A crucial step in its synthesis is the stereoselective formation of a phosphoramidate prodrug. This is often achieved using a chiral phosphorochloridate intermediate, (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate.[15]

Synthesis of the Phosphorochloridate Intermediate

This key intermediate is prepared from L-alanine isopropyl ester and phenyl dichlorophosphate.[15]

Protocol for (2S)-Isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate Synthesis [15]

Materials:

-

L-alanine isopropyl ester hydrochloride

-

Phenyl dichlorophosphate

-

Triethylamine

-

Anhydrous dichloromethane

Procedure:

-

Suspend L-alanine isopropyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane and cool to 0°C under an inert atmosphere.

-

Add triethylamine (2.2 eq) dropwise and stir for 30 minutes.

-

In a separate flask, dissolve phenyl dichlorophosphate (1.0 eq) in anhydrous dichloromethane.

-

Add the solution of phenyl dichlorophosphate dropwise to the L-alanine isopropyl ester solution at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Filter the reaction mixture to remove triethylamine hydrochloride and concentrate the filtrate under reduced pressure to yield the crude phosphorochloridate intermediate.

The following table compares different reported methods for the synthesis of key Sofosbuvir intermediates, highlighting the importance of process optimization.

| Intermediate | Synthetic Method | Key Reagents | Reported Yield | Reference |

| Fluorinated Nucleoside | Selective reduction and condensation | Modified red aluminum, N-benzoyl-O-(trimethylsilyl)cytosine | High selectivity | [16] |

| Phosphoramidate | Reaction with pentafluorophenyl dichlorophosphate | Dichloro phosphoric acid pentafluorophenyl ester, L-Alanine isopropyl ester hydrochloride | Good | [17] |

| Phosphoramidate | Reaction with 4-(trifluoromethoxy)phenol | 4-(trifluoromethoxy)phenol, (S)-2-phenoxy-chloro-phosphoryl aminopropionic acid isopropyl ester | High (39% after splitting) | [18] |

Oseltamivir (Tamiflu®): A Complex Chiral Intermediate from Shikimic Acid

Oseltamivir, the active ingredient in Tamiflu®, is an antiviral medication used to treat and prevent influenza A and B. Its commercial synthesis famously starts from (-)-shikimic acid, a natural product.[19] The synthesis involves a series of complex transformations to install the three stereocenters of the molecule.[19]

A key intermediate in an efficient synthesis of oseltamivir is a strategically functionalized cyclohexene derivative. One of the shortest reported syntheses proceeds in eight steps with an overall yield of 30%.[20] Key transformations include a palladium-catalyzed asymmetric allylic alkylation and a rhodium-catalyzed aziridination.[20]

The following diagram provides a simplified retrosynthetic analysis of oseltamivir, highlighting a key aziridine intermediate.

Caption: Retrosynthetic analysis of Oseltamivir.

Sildenafil (Viagra®): A Heterocyclic Pyrazolopyrimidinone Core

Sildenafil, marketed as Viagra®, is used to treat erectile dysfunction. Its structure is based on a pyrazolo[4,3-d]pyrimidin-7-one heterocyclic core. The commercial synthesis of sildenafil has been optimized to be more convergent and efficient than the initial medicinal chemistry route.[21]

A key step in the improved synthesis is the condensation of a pyrazole intermediate with a derivative of 2-ethoxybenzoic acid.[22][23]

The following table provides a comparison of the initial and improved synthetic routes to Sildenafil, emphasizing the strategic shift in the synthesis of the key heterocyclic intermediate.

| Feature | Initial Medicinal Chemistry Route | Improved Convergent Route |

| Overall Strategy | Linear (9 steps) | Convergent |

| Key Intermediate | Nitropyrazole | Pyrazole-4-carboxamide |

| Chlorosulfonylation | Late-stage on a high molecular weight intermediate | Early-stage on 2-ethoxybenzoic acid |

| Overall Yield | ~28% | ~50% |

| Key Advantage | - | Avoids late-stage chlorosulfonation and improves overall efficiency |

Part 3: The Role of Key Intermediate Classes in Drug Discovery

Beyond specific examples, certain classes of intermediates are consistently employed in drug discovery to impart desirable properties to the final drug molecule.

Heterocyclic Intermediates: The Scaffolds of Life

Heterocyclic compounds are ubiquitous in medicinal chemistry, with over 85% of all biologically active chemical entities containing a heterocycle.[2] They provide a rigid scaffold for the presentation of functional groups and can engage in a variety of interactions with biological targets.[8]

-

Pyridine Derivatives: The pyridine ring is a common feature in many drugs.[24][25] Its nitrogen atom can act as a hydrogen bond acceptor, and the ring can be readily functionalized to modulate a compound's properties.[24] Approximately 20% of the top 200 drugs contain a pyridine moiety.[26]

-

Piperazine Derivatives: The piperazine ring is another privileged structure in medicinal chemistry, found in drugs for a wide range of therapeutic areas, including antipsychotics, antihistamines, and anticancer agents.[27][28][29] Its two nitrogen atoms provide opportunities for substitution to fine-tune the drug's properties.[28]

Fluorinated Intermediates: Enhancing Drug Properties

The introduction of fluorine into a drug molecule can have profound effects on its physicochemical and biological properties.[3][7][11][12][] Fluorinated building blocks are therefore highly valuable in drug discovery.[3][7][11][12][]

-

Increased Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of metabolic oxidation, thereby increasing the drug's half-life.[]

-

Enhanced Binding Affinity: Fluorine can engage in favorable interactions with biological targets, leading to increased potency.

-

Improved Bioavailability: The lipophilicity of a molecule can be fine-tuned by the introduction of fluorine, which can improve its absorption and distribution.[]

It is estimated that around 30% of all new approved drugs contain one or more fluorine atoms.[7]